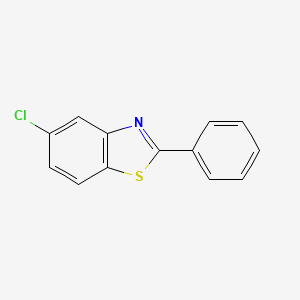

5-Chloro-2-phenyl-1,3-benzothiazole

Vue d'ensemble

Description

5-Chloro-2-phenyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C13H8ClNS and its molecular weight is 245.73 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Activity

5-Chloro-2-phenyl-1,3-benzothiazole and its derivatives show significant promise in cancer treatment, particularly in the field of breast cancer therapy. A study demonstrated that 2-(4-aminophenyl)benzothiazoles have potent inhibitory activity against a range of human breast cancer cell lines. These compounds display selective toxicity, showing effectiveness against breast cancer cell lines like MCF-7 and MDA 468, while being relatively inactive against other cell types. The structure-activity relationships revealed that specific substitutions on the benzothiazole ring increase potency, extending the activity to ovarian, lung, and renal cell lines as well (Shi et al., 1996).

Antimicrobial Properties

Benzothiazole derivatives, including those with a structure related to this compound, have been shown to possess antimicrobial properties. A study on 1,3-benzothiazolyl pyrazole derivatives indicated that these compounds exhibit significant antibacterial and antifungal activities, outperforming reference drugs like norfloxacin and ketoconazole in some cases. This suggests the potential of benzothiazole compounds in treating various microbial infections (Chauhan et al., 2015).

Antitubercular Properties

Certain benzothiazole derivatives have been explored for their antitubercular activity. For example, fluoro-substituted benzothiazoles have been synthesized and screened for their effectiveness against tuberculosis. These studies highlight the potential of benzothiazole derivatives in the treatment of tuberculosis and other mycobacterial infections (Sathe et al., 2010).

pH Sensing Applications

Benzothiazole-based compounds have applications in pH sensing, crucial for biological and environmental monitoring. A specific benzothiazole-based aggregation-induced emission luminogen was synthesized, showing multifluorescence emissions in different states. This compound was effective in detecting pH fluctuations in biological and neutral water samples, demonstrating the versatility of benzothiazole derivatives in sensory applications (Li et al., 2018).

Analyse Biochimique

Biochemical Properties

5-Chloro-2-phenyl-1,3-benzothiazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interaction with proteins. This compound has been shown to inhibit the activity of enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby preventing their normal function. Additionally, this compound interacts with various proteins, altering their conformation and activity, which can lead to significant changes in cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival. Its influence on cellular metabolism includes changes in the levels of various metabolites and the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to the active sites of enzymes, leading to their inhibition . This compound can also interact with DNA, causing structural changes that affect gene expression. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the transcription of specific genes. These molecular interactions collectively contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses . At high doses, this compound can be toxic, leading to adverse effects such as organ damage and systemic toxicity. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities, which can contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization of this compound within cells can influence its biological activity, as it may interact with different biomolecules in different cellular environments.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects.

Propriétés

IUPAC Name |

5-chloro-2-phenyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTDXKPYBJXBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80322979 | |

| Record name | 5-Chloro-2-phenyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-16-9 | |

| Record name | NSC402598 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-phenyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

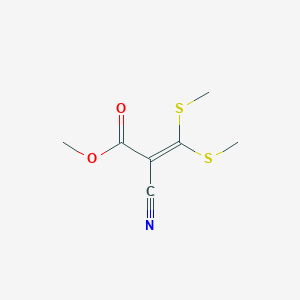

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

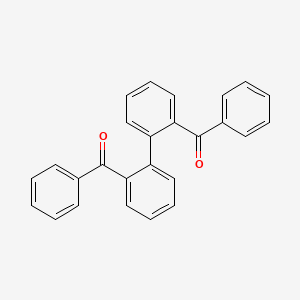

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-Chloro-2-phenyl-1,3-benzothiazole?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C13H8ClNS []. Using this formula and a periodic table, we can calculate the molecular weight to be approximately 245.73 g/mol.

Q2: What is the spatial relationship between the benzothiazole ring system and the phenyl ring in this compound?

A2: The abstract states that the dihedral angle between the benzothiazole ring system and the phenyl ring is 7.11° (8) []. This indicates that the two rings are nearly coplanar, with a slight twist.

Q3: How are the molecules of this compound arranged in its crystal structure?

A3: The abstract mentions that the molecules in the crystal structure of this compound are arranged parallel to the c axis []. This suggests a specific type of packing arrangement within the crystal lattice.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)